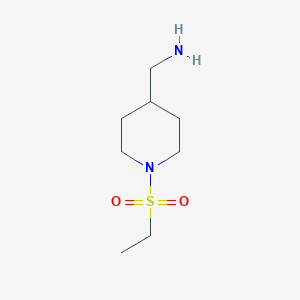

(1-(Ethylsulfonyl)piperidin-4-yl)methanamine

Description

(1-(Ethylsulfonyl)piperidin-4-yl)methanamine is a piperidine-derived compound characterized by a methanamine group at the 4-position of the piperidine ring and an ethylsulfonyl substituent at the 1-position. The ethylsulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

(1-ethylsulfonylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-2-13(11,12)10-5-3-8(7-9)4-6-10/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJOKKMTECQMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Ethylsulfonyl)piperidin-4-yl)methanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, where an ethylsulfonyl chloride reacts with the piperidine ring under basic conditions.

Attachment of the Methanamine Group: The methanamine group is introduced through reductive amination, where a suitable aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-(Ethylsulfonyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- **Oxid

Biological Activity

(1-(Ethylsulfonyl)piperidin-4-yl)methanamine, also known as EEDi-5285, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₉H₁₅N₃O₂S

- Molecular Weight : 215.30 g/mol

The compound is primarily studied for its role as an enzyme inhibitor, particularly in the context of cancer therapy. It interacts with specific molecular targets, influencing various biochemical pathways. The inhibition of embryonic ectoderm development (EED) has been identified as a novel therapeutic strategy against certain cancers, with EEDi-5285 showing promising results in preclinical studies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance, it was shown to inhibit KARPAS422 cell growth with an IC₅₀ value of 1.4 nM .

Additionally, the compound's ability to modulate inflammatory responses has been noted. It has been evaluated for its effects on the NLRP3 inflammasome, a critical component in the inflammatory response. In differentiated THP-1 cells, it was found to significantly reduce IL-1β release and pyroptotic cell death .

| Compound | Cell Line | IC₅₀ Value (nM) | Effect |

|---|---|---|---|

| This compound | KARPAS422 | 1.4 | Growth inhibition |

| EEDi-5285 | THP-1 | Not specified | IL-1β release inhibition |

Case Studies

A notable case study involved the use of this compound in a series of experiments aimed at understanding its binding affinity to EED. The compound's structural modifications were systematically analyzed to enhance its potency and selectivity against cancer targets while minimizing off-target effects .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond oncology. Its role as an enzyme inhibitor suggests possible uses in treating neurological disorders and other conditions where modulation of specific biochemical pathways is beneficial.

Scientific Research Applications

Pharmacological Mechanism

The primary action of (1-(ethylsulfonyl)piperidin-4-yl)methanamine is its ability to inhibit the glycine transporter GlyT1. GlyT1 is responsible for the reuptake of glycine, an important co-agonist at NMDA receptors, which play a critical role in synaptic plasticity and cognitive functions. By inhibiting GlyT1, this compound enhances the availability of glycine at synapses, thereby potentiating NMDA receptor activity. This mechanism is particularly beneficial in conditions like schizophrenia, where NMDA receptor hypofunction is implicated .

Schizophrenia Treatment

Numerous studies have indicated that NMDA receptor antagonists can mimic the symptoms of schizophrenia, suggesting that enhancing NMDA receptor function may alleviate these symptoms. The use of this compound as a GlyT1 inhibitor has shown promise in preclinical models for improving both positive and negative symptoms of schizophrenia .

Cognitive Enhancement

Given its mechanism of action, this compound may also have potential applications in enhancing cognitive functions in disorders such as Alzheimer's disease and other forms of dementia. By increasing NMDA receptor activity through glycine modulation, it could potentially improve memory and learning deficits associated with these conditions .

Case Studies

A study highlighted the effects of sarcosine, another GlyT1 inhibitor, which demonstrated improvements in cognitive and negative symptoms among schizophrenia patients when administered as an adjunct to antipsychotic therapy. This suggests that similar compounds like this compound could yield comparable results in clinical settings .

Animal Models

Research involving animal models has shown that inhibition of GlyT1 can lead to enhanced NMDA receptor-mediated synaptic transmission and improved sensory gating, which is often deficient in schizophrenia patients. These findings support the hypothesis that this compound could be effective in treating cognitive deficits associated with psychiatric disorders .

Comparative Data Table

| Compound | Mechanism | Target Conditions | Research Outcomes |

|---|---|---|---|

| This compound | GlyT1 Inhibition | Schizophrenia | Potential improvement in symptoms |

| Sarcosine | GlyT1 Inhibition | Schizophrenia | Improved cognitive and negative symptoms |

| D-cycloserine | NMDA Receptor Modulation | Schizophrenia | Enhanced cognitive function |

Comparison with Similar Compounds

Table 1: Substituent-Driven Properties of Piperidin-4-yl Methanamine Derivatives

Key Observations :

Table 2: Comparative Bioactivity of Piperidin-4-yl Methanamine Derivatives

Key Insights :

- GSK-3β Inhibition : The 2-methoxyethyl substituent in (1-(2-Methoxyethyl)piperidin-4-yl)methanamine contributes to potent GSK-3β inhibition (IC₅₀ = 39 nM), likely due to enhanced hydrogen bonding with the kinase active site .

- Antioxidant and Cholinesterase Inhibition : Methoxybenzyl derivatives exhibit dual antioxidant and acetylcholinesterase inhibitory activities, making them candidates for Alzheimer’s disease therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.